molecular formula C4H6N4O3 B1663613 (S)-(+)-allantoin CAS No. 3844-67-5

(S)-(+)-allantoin

Cat. No.: B1663613
CAS No.: 3844-67-5
M. Wt: 158.12 g/mol
InChI Key: POJWUDADGALRAB-SFOWXEAESA-N
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Description

(S)-(+)-Allantoin is a naturally occurring compound found in many organisms, including plants, animals, and bacteria. It is a diureide of glyoxylic acid and is known for its role in the metabolism of purines in most organisms. Allantoin is a white, odorless powder that is soluble in water and has been widely used in various fields due to its beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Allantoin can be synthesized through several methods. One common method involves the oxidation of uric acid. This process typically uses potassium permanganate as an oxidizing agent in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9 to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of glyoxylic acid derivatives. This method involves the reaction of glyoxylic acid with urea under controlled conditions. The reaction is carried out at elevated temperatures (around 100-120°C) and pressures to facilitate the formation of allantoin. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Allantoin undergoes various chemical reactions, including:

    Oxidation: Allantoin can be oxidized to produce allantoic acid. This reaction typically uses hydrogen peroxide as the oxidizing agent.

    Reduction: Allantoin can be reduced to form allantoinic acid using reducing agents such as sodium borohydride.

    Substitution: Allantoin can undergo substitution reactions where one of its functional groups is replaced by another group. For example, it can react with acyl chlorides to form N-acylallantoin derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Allantoic acid.

    Reduction: Allantoinic acid.

    Substitution: N-acylallantoin derivatives.

Scientific Research Applications

(S)-(+)-Allantoin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Allantoin is studied for its role in the metabolism of purines and its involvement in the urea cycle.

    Medicine: It is used in dermatological preparations for its wound healing and anti-inflammatory properties. Allantoin is also investigated for its potential in treating certain metabolic disorders.

    Industry: Allantoin is used in cosmetics and personal care products for its moisturizing and skin-soothing properties. It is also used in agricultural products as a plant growth regulator.

Mechanism of Action

The mechanism of action of (S)-(+)-Allantoin involves its interaction with various molecular targets and pathways:

    Wound Healing: Allantoin promotes cell proliferation and tissue regeneration by stimulating fibroblast activity and collagen synthesis.

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.

    Moisturizing: Allantoin enhances the water-binding capacity of the stratum corneum, leading to improved skin hydration.

Comparison with Similar Compounds

(S)-(+)-Allantoin can be compared with other similar compounds such as:

    Urea: Both allantoin and urea are used in dermatological preparations for their moisturizing properties. allantoin has additional wound healing and anti-inflammatory benefits.

    Glyoxylic Acid: Allantoin is a derivative of glyoxylic acid and shares some metabolic pathways with it. Glyoxylic acid, however, is more reactive and less stable than allantoin.

    Allantoic Acid: Allantoic acid is an oxidation product of allantoin and has similar but less pronounced biological activities.

Uniqueness of this compound: this compound is unique due to its combination of wound healing, anti-inflammatory, and moisturizing properties, making it a versatile compound in various applications.

Properties

IUPAC Name

[(4S)-2,5-dioxoimidazolidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWUDADGALRAB-SFOWXEAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278152
Record name N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3844-67-5
Record name N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allantoin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLANTOIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK458E1J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Urate oxidase catalyzes the interaction of urate, water and oxygen to produce hydrogen peroxide, allantoin and carbon dioxide;
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Synthesis routes and methods II

Procedure details

For these enzymes, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen to produce hydrogen peroxide and gluconic acid. Galactose oxidase catalyzes the reaction of D-galactose and oxygen to produce hydrogen peroxide and D-galacto-hexodialdose. Urate oxidase catalyzes the reaction of uric acid, water, and oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide. Choline oxidase catalyzes the reaction of choline and oxygen to produce hydrogen peroxide and betaine aldehyde. D-amino acid oxidase catalyzes the reaction of D-amino acids such as D-proline, D-methionine, D-isoleucine, D-alanine, D-valine, or D-phenylalanine with water and oxygen to produce hydrogen peroxide, ammonia, and the α-keto acid corresponding to the D-amino acid being oxidized. D-glutamate oxidase catalyzes the reaction of D-glutamic acid, water, and oxygen to produce hydrogen peroxide, ammonia, and 2-ketoglutarate. Glycine oxidase catalyzes the reaction of glycine, water, and oxygen to produce hydrogen peroxide, ammonia, and glyoxylic acid. Glycolic acid oxidase (also known as 2-hydroxyacid oxidase) catalyzes the reaction of glycolic acid and oxygen to produce 2-ketoacetic acid and hydrogen peroxide. L-sorbose oxidase catalyzes the reaction of L-sorbose and oxygen to produce 5-dehydro-D-fructose and hydrogen peroxide. Alcohol oxidase catalyzes the reaction of a lower primary alcohol or an unsaturated alcohol and oxygen to produce the corresponding aldehyde and hydrogen peroxide. Amine oxidase catalyzes the reaction of an amine, typically a primary amine, but also, in some cases, a secondary or tertiary amine, water, and oxygen to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. In an illustrative reaction, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen during application to the outer ear to produce hydrogen peroxide and gluconic acid.
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Synthesis routes and methods III

Procedure details

A mixture of 30.6 g of glyoxylic acid butyl ester butyl hemiacetal (0.15 mol), 30.0 g of urea (0.5 mol), 300 g of n-butanol and 7.5 g of 8% strength butanolic sulfuric acid was heated at 85° C. for a total of 4 hours. After the reaction had ended, the suspension formed was cooled to room temperature, whereupon a colorless precipitate separated out, which was filtered off, washed with methanol and dried in vacuo at 75° C. 23.1 g, that is to say 66% of theory, of crystalline allantoin acid butyl ester were obtained by this reaction.
[Compound]
Name
glyoxylic acid butyl ester butyl hemiacetal
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Synthesis routes and methods IV

Procedure details

A mixture of 26.4 g of glyoxylic acid propyl ester propyl hemiacetal (0.15 mol), 30.0 g of urea (0.5 mol), 600 g of propanol and 7.5 g of 8% strength propanolic sulfuric acid was heated under reflux for 4 hours. Thereafter, the reaction had ended and the reaction mixture was cooled to room temperature, whereupon a colorless precipitate separated out, which was filtered off, washed with methanol and dried in vacuo at 50° C. 13.6 g, that is to say 42% of theory, of crystalline allantoin acid propyl ester were obtained by this reaction.
[Compound]
Name
glyoxylic acid propyl ester propyl hemiacetal
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26.4 g
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30 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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